molecular formula C26H18ClN3O2S2 B11647058 N-{(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-chlorobenzamide

N-{(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-chlorobenzamide

Cat. No.: B11647058
M. Wt: 504.0 g/mol
InChI Key: UNWNIKUNPSOSLF-UCQKPKSFSA-N
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Description

N-[(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-CHLOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidine ring, and a chlorobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-CHLOROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve ambient temperature and pressure, with specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quaternary ammonium salts and substituted benzamides, depending on the specific reaction pathway .

Scientific Research Applications

N-[(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-CHLOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-2-CHLOROBENZAMIDE stands out due to its unique combination of an indole moiety, a thiazolidine ring, and a chlorobenzamide group. This structural uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C26H18ClN3O2S2

Molecular Weight

504.0 g/mol

IUPAC Name

N-[(5Z)-5-[(1-benzylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide

InChI

InChI=1S/C26H18ClN3O2S2/c27-21-12-6-4-11-20(21)24(31)28-30-25(32)23(34-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-13-7-5-10-19(18)22/h1-14,16H,15H2,(H,28,31)/b23-14-

InChI Key

UNWNIKUNPSOSLF-UCQKPKSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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